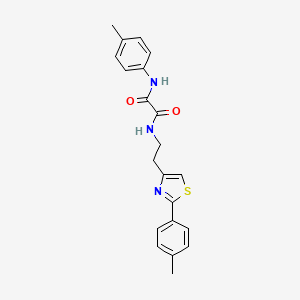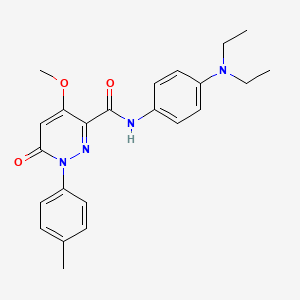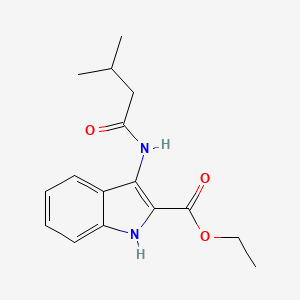methanone CAS No. 1251552-60-9](/img/structure/B2596203.png)
[4-(5-Chloro-2-methylphenyl)piperazino](2-methoxy-5-pyrimidinyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Chloro-2-methylphenyl)piperazinomethanone” is a chemical compound with the following properties:
- Molecular Formula : C17H19ClN4O2
- Molecular Weight : 346.82 g/mol
- Catalog No. : S2884629
- CAS No. : 1251552-60-9
- Intended Use : Research purposes only; not for human or veterinary use1.
Molecular Structure Analysis
The molecular structure of “4-(5-Chloro-2-methylphenyl)piperazinomethanone” consists of a piperazine ring substituted with a chloro group at position 5 and a methyl group at position 2. Additionally, it contains a pyrimidine ring connected via a methanone linker. The arrangement of atoms and functional groups significantly influences its biological activity.
Chemical Reactions Analysis
Studies have explored the reactivity of this compound with various nucleophiles, electrophiles, and other functional groups. Investigating its behavior under different reaction conditions provides insights into potential modifications and derivatization strategies.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).
- Melting Point : Determine the melting point to assess its stability and crystalline form.
- Spectral Data : Collect NMR, IR, and UV-Vis spectra for characterization.
Safety And Hazards
- Toxicity : Assess its toxicity profile through in vitro and in vivo studies.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
- Environmental Impact : Evaluate potential environmental hazards.
Future Directions
- Biological Activity : Investigate its pharmacological effects (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
- Structure-Activity Relationship : Explore structural modifications to enhance potency.
- Clinical Applications : Assess its potential as a drug candidate or lead compound.
properties
IUPAC Name |
[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-(2-methoxypyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-3-4-14(18)9-15(12)21-5-7-22(8-6-21)16(23)13-10-19-17(24-2)20-11-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLPZRSSVDDWEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(5-Chloro-2-methylphenyl)piperazine-1-carbonyl]-2-methoxypyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

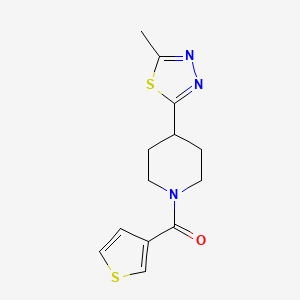
![N-[3-(1-Propan-2-yltetrazol-5-yl)phenyl]prop-2-enamide](/img/structure/B2596123.png)
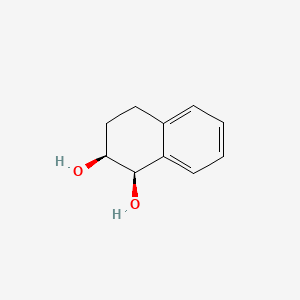
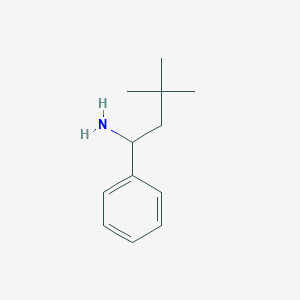
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2596126.png)

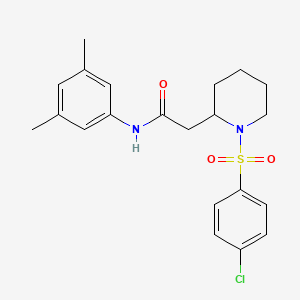
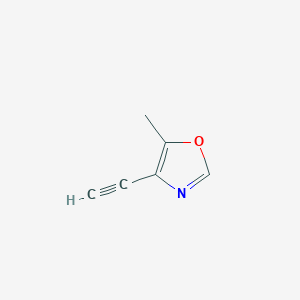
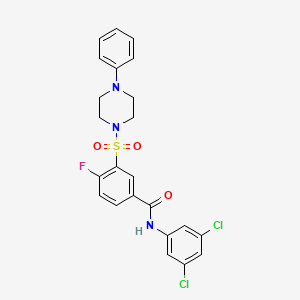
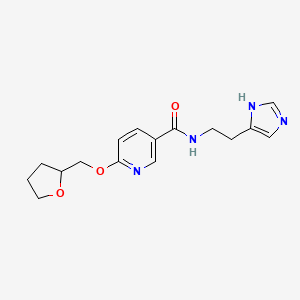
![2-(3,4-dimethoxyphenyl)-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2596135.png)
